Macarangin

Description

Structure

2D Structure

3D Structure

Properties

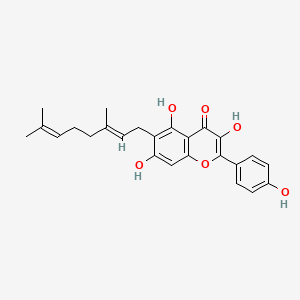

Molecular Formula |

C25H26O6 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

6-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C25H26O6/c1-14(2)5-4-6-15(3)7-12-18-19(27)13-20-21(22(18)28)23(29)24(30)25(31-20)16-8-10-17(26)11-9-16/h5,7-11,13,26-28,30H,4,6,12H2,1-3H3/b15-7+ |

InChI Key |

MBIJQAHZUBUPNM-VIZOYTHASA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Macarangin: Natural Sources, Plant Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macarangin, a prenylated flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its natural sources, the geographical distribution of this compound-producing plants, detailed experimental protocols for its isolation and characterization, and an exploration of its interactions with key cellular signaling pathways. Quantitative data on the occurrence of this compound in various plant species is presented in tabular format for comparative analysis. Furthermore, this guide employs Graphviz visualizations to delineate the known signaling pathways influenced by this compound, offering a clear and concise representation of its molecular mechanisms of action.

Natural Sources and Plant Distribution of this compound

This compound is a secondary metabolite primarily found in plants belonging to the genus Macaranga. This large genus, a member of the Euphorbiaceae family, comprises over 300 species of trees and shrubs.[1][2]

Geographical Distribution: The Macaranga genus is predominantly distributed throughout the tropical regions of the Old World, including Africa, Australasia, and Asia, as well as various islands in the Indian and Pacific Oceans.[1] The highest species diversity is observed in Southeast Asia.[3]

This compound-Producing Species: Several species of Macaranga have been identified as sources of this compound and other prenylated flavonoids. These include, but are not limited to:

The concentration of this compound can vary between species and different parts of the plant. The leaves are often a primary source for the isolation of this compound.[11]

Quantitative Analysis of this compound

The quantification of this compound in plant extracts is crucial for standardization and drug development purposes. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose. While specific yields of this compound are not extensively reported across all species, the following table summarizes available data on the extraction of flavonoids and related compounds from Macaranga species to provide a comparative perspective.

| Plant Species | Plant Part | Extraction Method | Compound/Fraction | Yield/Concentration | Reference |

| Macaranga hispida | Leaves | Methanol Extraction | Methanolic Extract | 10.23% (w/w) | [2] |

| Macaranga hispida | Leaves | Ethyl Acetate Fractionation | Phenolic Content | 8.411 mg GAE/100 mg extract | [2] |

| Macaranga hispida | Leaves | Ethyl Acetate Fractionation | Total Flavonoid Content | 6.14 ± 0.31 µg/mL | [2] |

| Macaranga magna | Leaves | Methanol Extraction | Methanol Extract | 8.75% (w/w) | [12] |

| Macaranga gigantea | Leaves | Acetone Extraction | Macagigantin (a farnesylated flavonol) | Not specified | [13] |

| Macaranga hosei | Leaves | Methanol Extraction | Methanolic Extract | Not specified | [14] |

| Macaranga hosei | Leaves | Ethyl Acetate Fractionation | Ethyl Acetate Fraction | Not specified | [14] |

Experimental Protocols

Extraction of this compound from Macaranga gigantifolia Leaves

This protocol is a composite of methodologies described in the literature for the extraction of flavonoids from Macaranga species.[7][8][9]

Materials and Reagents:

-

Dried and powdered leaves of Macaranga gigantifolia

-

Methanol (analytical grade)

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Rotary evaporator

-

Filter paper

-

Erlenmeyer flasks

-

Separatory funnel

Procedure:

-

Macerate the dried and powdered leaves of Macaranga gigantifolia in methanol at room temperature for 72 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

-

Filter the methanol extract through filter paper to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude methanol extract.

-

Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v) and partition successively with n-hexane to remove nonpolar compounds.

-

Subsequently, partition the aqueous methanol layer with ethyl acetate.

-

Separate the ethyl acetate layer and concentrate it using a rotary evaporator to yield the ethyl acetate fraction, which is enriched in flavonoids, including this compound.

Isolation of this compound by Column Chromatography

The ethyl acetate fraction obtained from the extraction step can be further purified using column chromatography.[7][8]

Materials and Reagents:

-

Ethyl acetate fraction of Macaranga gigantifolia

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Prepare a silica gel slurry in n-hexane and pack it into a glass column.

-

Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of the eluate in separate tubes.

-

Monitor the separation process by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

Visualize the spots under a UV lamp.

-

Combine the fractions that show a similar TLC profile and contain the compound of interest.

-

Further purify the combined fractions using preparative TLC or recrystallization to obtain pure this compound.

Characterization of this compound

The structural elucidation of the isolated this compound is performed using spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR (Proton NMR): Provides information about the number and types of protons in the molecule. Key signals for this compound include aromatic protons, olefinic protons of the geranyl group, and hydroxyl protons.[6]

-

¹³C-NMR (Carbon-13 NMR): Determines the number and types of carbon atoms. Characteristic signals include those for carbonyl carbons, aromatic carbons, and the carbons of the geranyl side chain.[6]

¹H and ¹³C NMR Data for this compound (in DMSO-d₆):

| Position | δC (ppm) | δH (ppm) |

| 2 | 155.73 | - |

| 3 | 135.37 | - |

| 4 | 176.58 | - |

| 5 | 160.15 | - |

| 6 | 111.86 | - |

| 7 | 163.1 | - |

| 8 | 93.9 | 6.62 (s) |

| 9 | 158.97 | - |

| 10 | 103.97 | - |

| 1' | 123.48 | - |

| 2', 6' | 130.43 | 8.13 (d, J=8.5 Hz) |

| 3', 5' | 116.4 | 7.01 (d, J=8.5 Hz) |

| 4' | 160.15 | - |

| 1" | 21.1 | 3.37 (d, J=7.0 Hz) |

| 2" | 122.1 | 5.30 (t, J=7.0 Hz) |

| 3" | 136.62 | - |

| 4" | 39.5 | 1.97 (t, J=7.5 Hz) |

| 5" | 26.2 | 2.07 (q, J=7.5 Hz) |

| 6" | 125.19 | 5.07 (t, J=7.0 Hz) |

| 7" | 131.65 | - |

| 8" | 25.75 | 1.63 (s) |

| 9" | 17.85 | 1.78 (s) |

| 10" | 16.26 | 1.55 (s) |

| 3-OH | - | - |

| 5-OH | - | 12.42 (s) |

| 7-OH | - | - |

| 4'-OH | - | - |

| Data compiled from reference[6]. Chemical shifts (δ) are in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). |

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Used to determine the exact molecular weight and elemental composition of this compound.

Signaling Pathways and Biological Activities

Inhibition of Oxysterol-Binding Protein (OSBP) and Antiviral Activity

Recent studies have identified this compound B as a selective inhibitor of Oxysterol-binding protein (OSBP).[2][15] OSBP is a lipid transfer protein that localizes at the endoplasmic reticulum (ER)-Golgi contact sites and is involved in the transport of cholesterol and phosphatidylinositol-4-phosphate (PI4P).[16] Certain viruses, including the Zika virus (ZIKV), hijack the host cell's lipid metabolism for their replication, making OSBP a potential antiviral target.[2][17]

This compound B inhibits the sterol transfer activity of OSBP, thereby disrupting the formation of the viral replication compartment, which is essential for viral RNA replication.[15][18] This mechanism provides a promising avenue for the development of novel antiviral therapies.

Caption: Inhibition of OSBP by this compound B disrupts the formation of the Zika virus replication compartment.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

Prenylated flavonoids, the class of compounds to which this compound belongs, have been shown to modulate the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][3][19] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer.[3][20]

The inhibitory effects of prenylated flavonoids on the PI3K/Akt/mTOR pathway are attributed to their ability to interfere with the activity of key protein kinases in this cascade. By inhibiting this pathway, these compounds can induce apoptosis and inhibit the proliferation of cancer cells. While direct studies on this compound's effect on this pathway are limited, the activity of related compounds suggests a similar potential mechanism of action.

Caption: Prenylated flavonoids like this compound may inhibit the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation.

Conclusion

This compound, a prenylated flavonoid from the Macaranga genus, exhibits promising biological activities, including antiviral and potential anticancer properties. This technical guide has provided a detailed overview of its natural sources, distribution, and methods for its extraction, isolation, and characterization. The elucidation of its inhibitory action on OSBP and the potential modulation of the PI3K/Akt/mTOR pathway highlight the therapeutic potential of this compound. Further research, particularly quantitative analysis across a broader range of Macaranga species and in-depth studies into its molecular mechanisms, is warranted to fully explore its utility in drug development.

References

- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Minimalist Natural ORPphilin this compound B Delineates OSBP Biological Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C25H26O6 | CID 10047854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. media.neliti.com [media.neliti.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. Antiviral activity of pinocembrin against Zika virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Compound SBI-0090799 Inhibits Zika Virus Infection by Blocking De Novo Formation of the Membranous Replication Compartment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Macarangin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macarangin, a geranylated flavonoid found in various Macaranga species, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailed experimental protocols for its investigation, and a summary of the available quantitative data. While the complete pathway has not been fully elucidated in a single Macaranga species, this guide consolidates current knowledge on flavonoid and prenylflavonoid biosynthesis to present a robust working model for researchers.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general phenylpropanoid and flavonoid pathways, culminating in a geranylation step. The proposed pathway begins with the synthesis of the flavonoid backbone, which is subsequently modified by hydroxylation and the attachment of a geranyl group.

The key steps are outlined below:

-

Phenylpropanoid Pathway: The pathway initiates with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL).

-

Flavonoid Core Biosynthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then facilitates the stereospecific isomerization of naringenin chalcone into the flavanone naringenin.

-

Hydroxylation: Naringenin undergoes hydroxylation at the 3-position by flavanone 3-hydroxylase (F3H) to yield dihydrokaempferol. Further hydroxylation at the 5' position by a flavonoid 3',5'-hydroxylase (F3'5'H) could lead to the formation of a precursor with the requisite hydroxylation pattern for this compound. Subsequent oxidation by a flavonol synthase (FLS) would produce the flavonol scaffold.

-

Geranylation: The final and characteristic step is the attachment of a geranyl group from geranyl diphosphate (GPP) to the flavonoid backbone. This reaction is catalyzed by a geranyltransferase, a type of prenyltransferase, which attaches the C10 isoprenoid unit to the A-ring of the flavonoid, typically at the C-6 or C-8 position. For this compound, the geranyl group is located at the C-6 position.

The Discovery and Isolation of Macarangin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macarangin, a geranylated flavonoid, has emerged as a molecule of significant interest in phytochemical and pharmacological research. First identified in the genus Macaranga, this natural product has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. This technical guide provides a comprehensive overview of the discovery, history, and isolation of this compound. It details the experimental protocols for its extraction and purification, presents its physicochemical and biological data in a structured format, and visualizes its known and potential signaling pathways.

Discovery and History

The first documented isolation of this compound was reported in 1990 by Hnawia and colleagues from the leaves of Macaranga vedeliana.[1] Subsequent phytochemical investigations have identified this compound in other species of the same genus, such as Macaranga bicolor and Macaranga denticulata.[2] The genus Macaranga has a history of use in traditional medicine, which has spurred scientific interest in its chemical constituents and their therapeutic potential. The discovery of this compound was a part of broader efforts to explore the rich flavonoid and stilbene content of these plants.

Physicochemical Properties of this compound

This compound is classified as a tetrahydroxyflavone, specifically a 6-geranylkaempferol.[1] Its chemical structure is characterized by a flavonoid backbone with four hydroxyl groups and a geranyl substituent at the 6-position.

| Property | Data | Reference |

| Molecular Formula | C₂₅H₂₆O₆ | [2] |

| Molecular Weight | 422.47 g/mol | [2] |

| IUPAC Name | 6-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | [2] |

| Appearance | Yellowish-brown paste | |

| ¹H-NMR (500 MHz, acetone-d₆) δ (ppm) | 1.54 (s, 3H), 1.59 (s, 3H), 1.79 (s, 3H), 1.96 (dd, 1H), 2.07 (dd, 2H), 3.37 (d, 2H), 5.07 (t, 1H), 5.30 (t, 1H), 6.62 (s, 1H), 7.01 (d, 2H), 8.13 (d, 2H), 12.42 (s, 1H, -OH) | |

| ¹³C-NMR (125 MHz, acetone-d₆) δ (ppm) | 16.2, 17.8, 21.8, 25.7, 26.8, 39.8, 93.9, 103.9, 111.8, 116.4 (2C), 123.4, 125.1, 130.4 (2C), 131.6, 135.3, 136.6, 146.6, 155.7, 158.9, 160.1, 163.1, 176.5 | |

| UV-Vis (in Methanol) λmax (nm) | 273, 338 | [3] |

| Mass Spectrometry (ESI-MS) [M+H]⁺ (m/z) | 193.0101 (for the coumarin derivative also isolated) | [4] |

Experimental Protocols for Isolation

The following is a representative protocol for the isolation of this compound from Macaranga species, compiled from several reported methods.

Plant Material Collection and Preparation

-

Collect fresh leaves of a this compound-containing species (e.g., Macaranga gigantifolia).

-

Air-dry the leaves at room temperature until brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

Extraction

-

Macerate the powdered leaves in methanol (e.g., 1:5 w/v) at room temperature for 48-72 hours with occasional shaking.

-

Filter the extract through cheesecloth and then filter paper to remove solid plant material.

-

Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Solvent Partitioning

-

Suspend the crude methanol extract in a mixture of water and methanol (e.g., 9:1 v/v).

-

Perform liquid-liquid partitioning successively with n-hexane and then ethyl acetate.

-

Collect the ethyl acetate fraction, which is typically enriched with flavonoids like this compound.

-

Evaporate the ethyl acetate under reduced pressure to yield a dried fraction.

Chromatographic Purification

-

Column Chromatography:

-

Pack a glass column with silica gel (e.g., Kieselgel 60).

-

Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., chloroform/methanol mixture).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., n-hexane/ethyl acetate) and gradually increasing the polarity (e.g., increasing the proportion of ethyl acetate and then adding methanol).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system and visualizing under UV light or with a staining reagent (e.g., 10% H₂SO₄ in ethanol).

-

Pool the fractions containing the compound of interest based on the TLC profile.

-

-

Further Purification (if necessary):

-

For higher purity, subject the pooled fractions to further chromatographic steps, such as preparative TLC or centrifugal chromatography.

-

Structure Elucidation

-

Characterize the purified compound using spectroscopic methods:

-

NMR: ¹H-NMR and ¹³C-NMR for structural assignment.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

UV-Vis Spectroscopy: To observe the characteristic absorption maxima of the flavonoid chromophore.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Biological Activities and Signaling Pathways

This compound has been reported to possess several important biological activities.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting the activation of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18. While the exact mechanism of this compound's inhibitory action on the NLRP3 inflammasome is still under investigation, it is hypothesized that it may interfere with the assembly or activation of the complex.

Anticancer Activity

This compound has demonstrated cytotoxic activity against various cancer cell lines. For instance, it has been shown to inhibit the growth of MCF-7 breast cancer cells with an IC₅₀ value of 119.12 µg/mL. While the precise signaling pathways are not fully elucidated for this compound itself, other flavonoids are known to exert their anticancer effects by targeting key regulators of cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). The EGFR signaling cascade, including the downstream RAS-RAF-MEK-ERK pathway, is frequently hyperactivated in cancer. Similarly, CDK2, in complex with Cyclin E, is a critical driver of the G1/S phase transition in the cell cycle. It is plausible that this compound may also interfere with these pathways.

Conclusion

This compound stands out as a promising natural product with a diverse range of biological activities. Its discovery and subsequent isolation have paved the way for further investigation into its therapeutic potential. The detailed protocols and data presented in this guide are intended to facilitate future research and development efforts focused on this intriguing geranylated flavonoid. Further studies are warranted to fully elucidate its mechanisms of action and to explore its potential applications in the fields of medicine and drug discovery.

References

Macarangin: A Technical Guide to a Geranylated Flavonoid for Drug Discovery

Abstract: This technical guide provides a comprehensive overview of macarangin, a geranylated flavonoid predominantly isolated from the Macaranga genus. This compound has garnered significant interest within the scientific community for its diverse pharmacological properties, including anticancer, antiviral, antioxidant, and anti-inflammatory activities. This document consolidates the current knowledge on this compound's physicochemical properties, isolation and characterization methodologies, and mechanisms of action. Detailed experimental protocols for key biological assays are provided, and quantitative data are summarized in tabular form for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its therapeutic potential for researchers, scientists, and drug development professionals.

Introduction

The genus Macaranga is one of the largest in the Euphorbiaceae family, comprising approximately 300 species found in tropical regions.[1] Plants from this genus are a rich source of various natural compounds, including prenylated flavonoids, stilbenes, terpenoids, and other phenolic compounds, which are known to exhibit a range of biological activities.[1][2]

1.1 Geranylated Flavonoids: A Class of Potent Bioactive Molecules

Flavonoids are a class of polyphenolic secondary metabolites in plants. The addition of a lipophilic prenyl or geranyl group to the flavonoid skeleton often enhances their biological activity.[3][4] this compound is a prime example of such a compound, identified as a 6-geranylated kaempferol derivative. It is a tetrahydroxyflavone substituted with hydroxy groups at positions 3, 5, 7, and 4', and a geranyl group at position 6.[5] This structural feature contributes significantly to its interaction with biological targets.

1.2 Therapeutic Potential of this compound

This compound has been isolated from several Macaranga species, including Macaranga gigantifolia, Macaranga denticulata, and Macaranga bicolor.[5][6] Research has highlighted its potential as an anticancer, antiviral, and antioxidant agent, making it a compound of interest for further investigation in drug discovery and development.[6][7]

Physicochemical Properties

This compound's distinct chemical structure is foundational to its biological activity.

| Property | Value | Reference |

| IUPAC Name | 6-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | [5] |

| Molecular Formula | C25H26O6 | [5] |

| Molecular Weight | 422.5 g/mol | [5] |

| Chemical Class | Flavones and Flavonols, Polyketides | [5] |

Isolation, Purification, and Characterization

The extraction and identification of this compound from its natural sources are critical first steps in its scientific evaluation.

3.1 Experimental Protocol: Extraction and Isolation

A generalized protocol for isolating this compound from Macaranga leaves involves solvent extraction, fractionation, and chromatographic purification.

-

Preparation of Plant Material: Dried and powdered leaves of a Macaranga species (e.g., M. gigantifolia) are used as the starting material.[6]

-

Extraction: The powdered leaves are subjected to maceration with a polar solvent such as methanol.[6][8]

-

Fractionation: The resulting crude methanol extract is then successively partitioned with solvents of increasing polarity, such as n-hexane, and ethyl acetate (EtOAc). The this compound-containing fraction is typically found in the ethyl acetate layer.[6][8]

-

Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography over silica gel.[9] Further purification is achieved using techniques like centrifugal chromatography (Chromatotron), eluting with a solvent system such as n-hexane:ethyl acetate.[2][6]

-

Purity Assessment: The purity of the isolated fractions is monitored using Thin-Layer Chromatography (TLC).[8]

3.2 Experimental Protocol: Structural Characterization

The chemical structure of the isolated compound is elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight of the compound. This compound typically shows a molecular ion [M+H]+ at m/z 423.20, corresponding to a molecular weight of 422.20.[2]

-

Nuclear Magnetic Resonance (NMR): 1D (¹H-NMR, ¹³C-NMR) and 2D (HMQC, HMBC) NMR spectroscopy are employed to determine the precise arrangement of atoms.[2][10] Key ¹H-NMR signals include aromatic protons, methine triplets characteristic of the geranyl group, and a chelated hydroxyl group proton.[2] ¹³C-NMR data confirms the presence of 25 carbon atoms, including a characteristic carbonyl carbon of the flavonol structure.[2][10]

-

Other Spectroscopic Methods: Infrared (IR) spectroscopy can be used to identify functional groups, and UV spectroscopy helps confirm the flavonoid scaffold.[4][9]

Biological Activities and Mechanisms of Action

This compound and related compounds from the Macaranga genus exhibit a wide array of biological activities.

4.1 Anticancer Activity

This compound has demonstrated potential as an anticancer agent against various cell lines.

| Compound | Cell Line | Activity Metric | Value | Reference |

| This compound | MCF-7 (Breast Cancer) | IC50 | 119.12 µg/mL | [6][11] |

| This compound | MCF-7 (Breast Cancer) | IC50 | > 50 µM | [3] |

| This compound | HepG2 (Liver Cancer) | IC50 | > 50 µM | [3] |

| This compound | Estrogen Receptor Alpha | Docking Score | -6.647 | [7] |

| Apigenin | P-388 (Murine Leukemia) | IC50 | 14.13 µg/mL | [12] |

| Apigenin is a related flavonoid isolated from the same plant, Macaranga gigantifolia. |

Mechanism of Action: Estrogen Receptor Alpha Inhibition Molecular docking studies suggest that this compound is a potential inhibitor of Estrogen Receptor Alpha (ER-α).[7] By binding to this receptor, this compound may block the proliferative signaling cascade initiated by estrogen, which is a key driver in certain types of breast cancer.[7]

Experimental Protocol: MTT Assay for Cytotoxicity The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24-72 hours).

-

MTT Incubation: An MTT solution (e.g., 5 mg/mL) is added to each well, and the plates are incubated for approximately 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.[2]

-

Solubilization: A solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[2]

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[2] The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

4.2 Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as antiviral agents, particularly against positive-strand RNA viruses.

| Compound | Virus | Cell Line | Activity Metric | Value | Reference |

| (R,R,R)-macarangin B | Zika Virus | Human cells | Inhibition | Significant | [13][14] |

| Compound 4 | Zika Virus | Vero cells | EC50 | 8.72 µM | [15] |

| Compound 4 | Zika Virus | Vero cells | CC50 | > 100 µM | [15] |

| *Compound 4 is an undescribed geranylated flavonoid derivative from M. denticulata. |

Mechanism of Action: Targeting Oxysterol-Binding Protein (OSBP) this compound B has been identified as a selective ligand for the Oxysterol-Binding Protein (OSBP).[13][14] OSBP is a lipid transfer protein that is hijacked by many positive-strand RNA viruses, like the Zika virus, to create replication organelles. By binding to OSBP, (R,R,R)-macarangin B disrupts its function, thereby inhibiting viral replication.[13][14] This mechanism presents a promising host-targeted approach for antiviral therapy.

4.3 Antioxidant and Anti-inflammatory Activity

The Macaranga genus is known for producing compounds with significant antioxidant and anti-inflammatory properties.[4][6]

Experimental Protocol: DPPH Radical Scavenging Assay The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method to determine antioxidant activity.

-

Preparation: A solution of stable DPPH radical in a solvent like methanol is prepared. This solution has a deep violet color.

-

Reaction: The test compound (this compound) is added to the DPPH solution at various concentrations.

-

Incubation: The reaction mixture is incubated in the dark for a set period (e.g., 30 minutes).

-

Measurement: Antioxidants donate a hydrogen atom to the DPPH radical, reducing it to DPPH-H, which is colorless. This discoloration is measured as a decrease in absorbance at approximately 517-528 nm.[4][8] The scavenging activity is calculated, and the IC50 value is determined.

Experimental Protocol: Carrageenan-Induced Paw Edema (in vivo) This is a standard animal model for evaluating acute anti-inflammatory activity.[16][17]

-

Animal Grouping: Rats are divided into control and treatment groups.

-

Compound Administration: The treatment groups receive the test compound (e.g., a Macaranga fraction) orally at specific doses (e.g., 200 and 400 mg/kg). A standard anti-inflammatory drug (e.g., diclofenac) is used as a positive control.[17]

-

Induction of Inflammation: After a set time, a sub-plantar injection of carrageenan is administered into the rat's hind paw to induce localized inflammation and edema.

-

Measurement of Edema: The paw volume is measured at various time points (e.g., every hour for 4 hours) after carrageenan injection using a plethysmometer.

-

Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the control group.[17]

Conclusion and Future Directions

This compound stands out as a geranylated flavonoid with a compelling profile of biological activities. Its demonstrated anticancer and antiviral mechanisms, particularly the inhibition of ER-α and the host protein OSBP, highlight its potential as a lead compound for drug development. While its antioxidant and anti-inflammatory properties are evident from studies on related extracts, further investigation into pure this compound is warranted.

Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound in cancer and inflammation, such as the MAPK, PI3K/Akt, or NF-κB pathways.

-

In Vivo Efficacy: Translating the promising in vitro results into animal models of cancer and viral diseases.

-

Structure-Activity Relationship (SAR): Synthesizing and testing analogues of this compound to optimize potency and selectivity for its biological targets.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound to determine its viability as a therapeutic agent.

This technical guide provides a solid foundation for professionals in the field to appreciate the multifaceted potential of this compound and to guide future research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jocpr.com [jocpr.com]

- 5. This compound | C25H26O6 | CID 10047854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer potential of phytochemicals from Macaranga denticulata [wisdomlib.org]

- 8. phcogj.com [phcogj.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. neliti.com [neliti.com]

- 13. Minimalist Natural ORPphilin this compound B Delineates OSBP Biological Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Six undescribed geranylated flavonoid derivatives isolated from Macaranga denticulata with potent Zika virus inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. EVALUATION OF ANTI-INFLAMMATORY ACTIVITY OF MACARANGA PELTATA ROXB. | Semantic Scholar [semanticscholar.org]

- 17. jppres.com [jppres.com]

In Silico Prediction of Macarangin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macarangin, a prenylated flavonoid found in plants of the Macaranga genus, has garnered significant interest for its potential therapeutic properties. In silico computational methods offer a rapid and cost-effective approach to predict and elucidate the bioactivity of natural compounds like this compound, accelerating the early stages of drug discovery. This technical guide provides a comprehensive overview of the in silico prediction of this compound's bioactivity, summarizing key quantitative data, detailing experimental protocols for computational analyses, and visualizing predicted molecular pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Predicted Bioactivities of this compound

In silico and in vitro studies have suggested that this compound possesses a range of biological activities, including antidiabetic, anticancer, and antiviral effects. Computational molecular docking studies have been instrumental in predicting the binding affinities of this compound to various protein targets, providing insights into its potential mechanisms of action.

Data Presentation: Summary of Quantitative Bioactivity Data

The following tables summarize the key quantitative data obtained from various in silico and in vitro studies on this compound.

Table 1: Predicted Antidiabetic Activity of this compound (Molecular Docking)

| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Activity |

| Alpha-amylase | 1PPI | -5.238 | Inhibition of carbohydrate metabolism |

| Glucokinase | 1V4S | -4.534 | Regulation of glucose metabolism |

Table 2: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC₅₀ Value | Predicted Activity |

| MCF-7 | Breast Cancer | 119.12 µg/mL[1][2] | Moderate cytotoxic activity[1][2] |

| HepG2 | Liver Cancer | >50 µM[3] | Moderate efficacy[3] |

Table 3: Predicted Antiviral Activity of this compound

| Virus | Target Protein | Predicted Activity |

| Zika Virus (ZIKV) | Oxysterol-Binding Protein (OSBP) | Inhibition of viral replication[4] |

Table 4: Predicted ADMET Properties of this compound

| Property | Predicted Value/Behavior | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability |

| Caco-2 Permeability | Moderate | Reasonable intestinal permeability |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low | Limited penetration into the central nervous system |

| Plasma Protein Binding | High | Potential for longer duration of action |

| Metabolism | ||

| CYP2D6 Substrate | No | Lower potential for drug-drug interactions |

| CYP3A4 Substrate | Yes | Potential for metabolism by a major CYP enzyme |

| Excretion | ||

| Total Clearance | Low | Slower elimination from the body |

| Toxicity | ||

| AMES Toxicity | Non-toxic | Low mutagenic potential |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

| Hepatotoxicity | Yes | Potential for liver toxicity should be monitored |

Experimental Protocols for In Silico Analysis

This section provides detailed methodologies for the key in silico experiments used to predict the bioactivity of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Objective: To predict the binding affinity and interaction patterns of this compound with its putative protein targets.

Software: Schrödinger Maestro v10.1 or AutoDock 4.2.

Methodology (using Schrödinger Maestro):

-

Protein Preparation:

-

The three-dimensional crystal structures of the target proteins (e.g., Alpha-amylase - PDB ID: 1PPI, Glucokinase - PDB ID: 1V4S) are obtained from the Protein Data Bank (PDB).

-

The Protein Preparation Wizard in Maestro is used to preprocess the protein structure. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and removing all water molecules.

-

The structure is then refined by optimizing the hydrogen bond network and performing a restrained minimization using the OPLS3e force field.

-

-

Ligand Preparation:

-

The 2D structure of this compound is sketched using the Maestro interface or imported from a chemical database like PubChem.

-

LigPrep is used to generate a low-energy 3D conformation of this compound. This process includes desalting, generating tautomers and stereoisomers, and assigning correct protonation states at a physiological pH (7.0 ± 2.0).

-

-

Receptor Grid Generation:

-

A receptor grid is generated around the active site of the prepared protein. The active site is defined by selecting the co-crystallized ligand or by identifying key catalytic residues from the literature.

-

The grid box is centered on the defined active site with dimensions sufficient to accommodate the ligand (e.g., 20 x 20 x 20 Å).

-

-

Ligand Docking:

-

The prepared this compound ligand is docked into the generated receptor grid using the Glide module.

-

Standard Precision (SP) or Extra Precision (XP) docking modes can be employed. XP mode provides more accurate results at the cost of longer computation time.

-

The docking results are analyzed based on the GlideScore (G-Score), which estimates the binding affinity. The more negative the G-Score, the stronger the binding.

-

The binding pose and interactions (hydrogen bonds, hydrophobic interactions, etc.) of this compound within the active site are visualized and analyzed.

-

ADMET Prediction

ADMET prediction involves the computational estimation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule.

Objective: To assess the drug-likeness and potential safety profile of this compound.

Software/Web Servers: SwissADME, pkCSM, ADMETlab 2.0.

Methodology:

-

Input: The simplified molecular-input line-entry system (SMILES) string or the 3D structure of this compound is submitted to the selected ADMET prediction server.

-

Parameter Calculation: The server calculates a wide range of physicochemical and pharmacokinetic properties.

-

Analysis of Key Parameters:

-

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential are analyzed to predict oral bioavailability.

-

Distribution: Blood-brain barrier (BBB) permeability and plasma protein binding are assessed to understand the distribution of the compound in the body.

-

Metabolism: Prediction of interactions with Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) helps in identifying potential drug-drug interactions.

-

Excretion: Total clearance and renal OCT2 substrate prediction provide insights into the elimination of the compound.

-

Toxicity: Predictions for AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and hepatotoxicity are crucial for early safety assessment.

-

Drug-Likeness: Compliance with rules such as Lipinski's Rule of Five and Veber's Rule is evaluated to assess the oral bioavailability potential of the molecule.

-

Predicted Signaling Pathways and Workflows

Based on the known activities of structurally similar flavonoids, it is plausible that this compound exerts its biological effects through the modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the predicted signaling pathways and a general workflow for the in silico prediction of bioactivity.

Predicted Signaling Pathways

While direct experimental evidence for this compound's interaction with these pathways is pending, the following are proposed based on the known mechanisms of similar flavonoids, such as naringenin and galangin.

Caption: Predicted inhibition of the PI3K/Akt signaling pathway by this compound.

Caption: Predicted modulation of the MAPK/ERK signaling pathway by this compound.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the in silico prediction of a natural compound's bioactivity.

Caption: A generalized workflow for in silico bioactivity prediction.

Conclusion and Future Directions

The in silico prediction of this compound's bioactivity provides compelling evidence for its potential as a therapeutic agent, particularly in the areas of diabetes, cancer, and viral infections. The computational data summarized in this guide, including favorable docking scores and predicted ADMET properties, strongly support the progression of this compound into further preclinical and in vitro validation studies. The detailed experimental protocols provided herein offer a practical framework for researchers to replicate and expand upon these findings.

Future in silico research should focus on exploring a wider range of protein targets to uncover novel mechanisms of action for this compound. Molecular dynamics simulations could provide deeper insights into the stability of this compound-protein complexes and the dynamics of their interactions. Furthermore, as more experimental data becomes available, quantitative structure-activity relationship (QSAR) models can be developed to design and screen for novel this compound derivatives with enhanced potency and improved pharmacokinetic profiles. It is imperative that the predicted signaling pathway modulations are experimentally validated to confirm the in silico hypotheses and to fully elucidate the molecular mechanisms underlying this compound's bioactivity. The integration of computational and experimental approaches will be pivotal in unlocking the full therapeutic potential of this promising natural compound.

References

Macarangin: A Technical Guide on its Traditional Use, Phytochemistry, and Pharmacological Mechanisms

Abstract Macarangin is a bioactive prenylated flavonoid predominantly isolated from various species of the Macaranga genus, a plant group with a rich history in traditional medicine across Asia and Africa. Ethnobotanical records indicate the use of Macaranga extracts for treating ailments such as wounds, sores, swelling, and digestive issues. Phytochemical investigations have identified this compound as a key constituent responsible for some of these therapeutic effects. This technical guide provides a comprehensive overview of this compound, focusing on its ethnobotanical context, chemical properties, and pharmacological activities. We present quantitative data on its potent antiviral, anticancer, antioxidant, and anti-inflammatory properties, supported by detailed experimental protocols for its extraction, isolation, and bioactivity assessment. Furthermore, this guide illustrates the molecular mechanisms of action, including its notable inhibition of the host lipid transporter Oxysterol-binding protein (OSBP) to exert antiviral effects, and its modulation of key inflammatory and carcinogenic signaling pathways such as NF-κB and MAPK. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products.

Introduction

The genus Macaranga (family Euphorbiaceae) encompasses over 300 species of trees and shrubs native to the tropical regions of Africa, Asia, Australia, and the Pacific Islands.[1][2][3] These plants have long been a cornerstone of traditional medicine, where fresh or dried leaves and bark are used to prepare remedies for cuts, swellings, boils, sores, and bruises.[1][2][4] Phytochemical analysis of the Macaranga genus has revealed a wealth of secondary metabolites, including stilbenes, tannins, and terpenoids, with prenylated and geranylated flavonoids being signature constituents.[1][2]

Among these compounds, this compound has emerged as a molecule of significant scientific interest. Isolated from species such as Macaranga vedeliana, M. denticulata, and M. gigantifolia, this flavonoid is a key contributor to the broad spectrum of pharmacological activities attributed to Macaranga extracts, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[2][5] Recent research has particularly highlighted its novel antiviral mechanism, positioning it as a promising lead compound for further therapeutic development.

Phytochemistry of this compound

This compound is a geranylated flavonoid, classified as a 7-hydroxyflavonol. Its chemical structure is formally defined as 6-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one, with the molecular formula C₂₅H₂₆O₆.[6][7] The structure features a characteristic flavone core with hydroxyl groups at positions 3, 5, 7, and 4', and a geranyl side chain attached at the C-6 position.[6] This geranyl group significantly influences its lipophilicity and biological activity.

A closely related and significant natural product is This compound B , which is proposed to be a biosynthetic derivative of this compound.[8] this compound B possesses a rare hydroxy-hexahydroxanthene (HHX) moiety, which is critical for its potent and selective interaction with the Oxysterol-binding protein (OSBP).[8][9]

Role in Traditional Medicine

The use of this compound as an isolated compound is a modern development. Its role in traditional medicine is understood through the ethnobotanical applications of the Macaranga plants from which it is derived.

-

Wound Healing and Anti-inflammatory: Decoctions and poultices made from the leaves and bark of Macaranga species are traditionally applied to treat cuts, sores, bruises, boils, and general swelling, indicating strong anti-inflammatory and antiseptic properties.[1][2][10]

-

Antipyretic and Digestive Aid: The roots and leaves of species like Macaranga tanarius have been used in folk medicine to manage fever, cough, and digestive ailments like diarrhea.[10][11][12]

-

General Health: Various preparations are used as general tonics and for treating a range of other conditions, including stomach-ache and hypertension.[13]

While traditional healers were unaware of the specific chemical constituents, it is now understood that compounds like this compound contribute significantly to the observed therapeutic efficacy of these herbal remedies.

Pharmacological Activities and Mechanisms of Action

This compound and its derivatives exhibit a wide array of biological activities, which are being actively investigated for modern therapeutic applications.

Antiviral Activity

The most notable recent discovery is the antiviral activity of this compound B, which functions by targeting a host-cell protein rather than a viral component.

Mechanism of Action: Many positive-strand RNA viruses, including the Zika virus (ZIKV), hijack the host's Oxysterol-binding protein (OSBP) to facilitate the transport of lipids (cholesterol and phosphatidylinositol-4-phosphate) required for the formation of their replication organelles.[14][15] this compound B acts as a potent and selective ligand for OSBP.[9][14] By binding to the sterol-binding pocket of OSBP's ORD domain, this compound B inhibits its lipid transfer function, thereby disrupting the formation of the viral replication machinery and effectively halting viral proliferation.[9] This host-centric mechanism makes it a promising candidate for broad-spectrum antiviral development that may be less susceptible to viral resistance.

Figure 1: Antiviral mechanism of this compound B via inhibition of host OSBP.

Table 1: Antiviral and Related Activities of this compound B Analogues

| Compound/Analogue | Target | Activity Metric | Value | Reference(s) |

|---|---|---|---|---|

| (R,R,R)-Macarangin B | Zika Virus | Replication Inhibition | Significant | [14] |

| This compound B Analogues | OSBP | Binding Affinity (Kd) | 4 – 69 nM | [15][16][17] |

| this compound B Analogues | Cytotoxicity | IC₅₀ | > 20 µM |[15][16][17] |

Anti-inflammatory Activity

In line with its traditional use against swelling and sores, this compound possesses significant anti-inflammatory properties.

Mechanism of Action: The anti-inflammatory effects of flavonoids are often mediated through the inhibition of major pro-inflammatory signaling cascades. This compound is believed to act by suppressing the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways in immune cells like macrophages.[18] Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), these pathways trigger the transcription of pro-inflammatory genes. This compound can inhibit the phosphorylation of key proteins in these cascades (e.g., p38, ERK, JNK, p65), leading to a downstream reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines like TNF-α and IL-6.[18][19] Additionally, this compound has been shown to inhibit the activation of the NLRP3 inflammasome.[20]

Figure 2: Probable anti-inflammatory mechanism of this compound.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, although its potency can vary depending on the cell type and specific molecular structure.

Table 2: Cytotoxic Activity of this compound and Related Compounds

| Compound | Cell Line | Activity Metric | Value | Reference(s) |

|---|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | IC₅₀ | 119.12 µg/mL | [11][21] |

| This compound | MCF-7 (Breast Cancer) | IC₅₀ | > 50 µM | [22] |

| This compound | HepG2 (Liver Cancer) | IC₅₀ | > 50 µM | [22] |

| Conglomeratin (M. conglomerata) | MCF-7 (Breast Cancer) | IC₅₀ | 16.2 µM | [22] |

| Conglomeratin (M. conglomerata) | HepG2 (Liver Cancer) | IC₅₀ | 13.1 µM | [22] |

| M. hosei Ethyl Acetate Fraction | HeLa (Cervical Cancer) | IC₅₀ | 7.01 µM |[23] |

Mechanism of Action: While the precise anticancer mechanism of this compound is still under investigation, studies on closely related prenylated flavonoids from Macaranga suggest that they can act as multi-target inhibitors. For instance, conglomeratin has been shown through computational analysis to inhibit key regulators of cancer cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) .[22] Inhibition of these pathways disrupts cell cycle progression and pro-survival signaling, ultimately leading to apoptosis.

Figure 3: Hypothesized anticancer mechanism via EGFR inhibition.

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties, and this compound is no exception. It demonstrates potent radical-scavenging activity, which is fundamental to its protective effects against oxidative stress-related pathologies.

Table 3: Antioxidant Activity of this compound

| Compound | Assay | Activity Metric | Value | Reference(s) |

|---|---|---|---|---|

| This compound | DPPH Radical Scavenging | IC₅₀ | 0.032 ± 0.001 mM | [2] |

| BHT (Standard) | DPPH Radical Scavenging | IC₅₀ | 0.031 ± 0.001 mM |[2] |

The strong antioxidant capacity of this compound is comparable to that of the synthetic antioxidant Butylated Hydroxytoluene (BHT) and is attributed to the hydrogen-donating ability of its phenolic hydroxyl groups, which neutralize free radicals and terminate oxidative chain reactions.[2]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and evaluation of this compound's biological activities.

Extraction and Isolation of this compound

The isolation of this compound from plant material follows a standard phytochemical workflow involving extraction, fractionation, and purification.

Figure 4: General workflow for the extraction and isolation of this compound.

Methodology:

-

Sample Preparation: Collect fresh plant material (e.g., leaves of M. gigantifolia). Air-dry the material in the shade or in an oven at low temperature (40-50°C) until brittle. Grind the dried material into a fine powder using a mechanical mill.

-

Extraction: Macerate the powdered plant material in a suitable solvent, such as methanol or ethanol (e.g., 1 kg of powder in 5 L of solvent), at room temperature for 24-72 hours with occasional agitation.[24][25] Repeat the extraction process three times to ensure maximum yield.

-

Concentration: Combine the filtrates from all extractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound, being a flavonoid, will typically concentrate in the ethyl acetate fraction.[11]

-

Purification: Subject the active fraction (e.g., ethyl acetate) to column chromatography over silica gel. Elute the column with a gradient solvent system (e.g., n-hexane:ethyl acetate or chloroform:methanol).[26] Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

-

Final Purification: Pool similar fractions and subject them to further purification using techniques like Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[26]

-

Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[5][11]

DPPH Radical Scavenging Assay (Antioxidant)

This assay measures the ability of a compound to act as a hydrogen donor or free radical scavenger.[27]

Methodology:

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) at a concentration of 0.1 mM in methanol. Prepare a series of dilutions of the test compound (this compound) and a positive control (e.g., ascorbic acid or BHT) in methanol.[28][29]

-

Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.[29]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[27]

-

Calculation: Calculate the percentage of radical scavenging activity using the formula:

-

% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

-

-

IC₅₀ Determination: Plot the percentage of inhibition against the sample concentrations and determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

MTT Cytotoxicity Assay (Anticancer)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[30][31]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[23][32]

-

Treatment: After incubation, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for another 24-72 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh serum-free medium plus 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[30]

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[31] Shake the plate gently for 15 minutes.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Determination: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory)

This assay quantifies the production of nitric oxide by measuring its stable end-product, nitrite, in the supernatant of cultured macrophages using the Griess reagent.[33]

Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[34][35]

-

Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.[36]

-

Stimulation: Add lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to induce an inflammatory response (do not add LPS to negative control wells). Incubate for an additional 20-24 hours.[33][34]

-

Griess Reaction: Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate. Add an equal volume of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[33]

-

Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

Conclusion and Future Directions

This compound, a geranylated flavonoid from the Macaranga genus, stands out as a natural product with a compelling profile of pharmacological activities rooted in traditional medicine. Its potent antioxidant and anti-inflammatory properties provide a scientific basis for the ethnobotanical use of Macaranga plants in treating inflammatory conditions and wounds.

The most promising area for future development lies in its antiviral activity. The unique, host-targeted mechanism of this compound B via OSBP inhibition offers a powerful strategy for developing broad-spectrum antivirals against positive-strand RNA viruses, with a potentially higher barrier to resistance. The synthesis of analogues with improved metabolic stability and high target affinity further underscores its potential as a drug lead.[15][16] While its anticancer activity appears moderate compared to other natural compounds, its potential as a multi-target agent warrants further investigation, particularly in combination therapies.

Future research should focus on in vivo efficacy and safety profiling of this compound and its optimized analogues, advancing the most promising candidates toward clinical trials. A deeper exploration of its molecular targets and signaling pathway interactions will continue to unlock the full therapeutic potential of this remarkable compound from a traditional medicinal plant.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. academicjournals.org [academicjournals.org]

- 3. Macaranga - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C25H26O6 | CID 10047854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C25H26O6) [pubchemlite.lcsb.uni.lu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. apps.worldagroforestry.org [apps.worldagroforestry.org]

- 13. mdpi.com [mdpi.com]

- 14. Minimalist Natural ORPphilin this compound B Delineates OSBP Biological Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scite.ai [scite.ai]

- 17. Analogues of Natural this compound B Display Potent Antiviral Activity and Better Metabolic Stability | Semantic Scholar [semanticscholar.org]

- 18. Anti-inflammatory effects of galangin on lipopolysaccharide-activated macrophages via ERK and NF-κB pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. file.medchemexpress.com [file.medchemexpress.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. e3s-conferences.org [e3s-conferences.org]

- 26. researchgate.net [researchgate.net]

- 27. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. MTT assay protocol | Abcam [abcam.com]

- 31. broadpharm.com [broadpharm.com]

- 32. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 33. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 35. thaiscience.info [thaiscience.info]

- 36. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Novel Macarangin Derivatives from Nature's Pharmacy: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the identification of new macarangin derivatives from natural sources, tailored for researchers, scientists, and drug development professionals. The genus Macaranga, a rich source of bioactive secondary metabolites, has recently yielded several novel prenylated stilbenes and flavonoids with potent cytotoxic activities. This document provides a comprehensive overview of these new compounds, detailed experimental protocols for their isolation and characterization, and insights into their mechanisms of action.

Newly Identified Bioactive this compound Derivatives

Recent phytochemical investigations into Macaranga species, particularly Macaranga alnifolia and Macaranga tanarius, have led to the isolation and characterization of a series of new this compound-related compounds, primarily belonging to the schweinfurthin class of prenylated stilbenes, as well as novel flavonoids. These compounds have demonstrated significant cytotoxic effects against various human cancer cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative data for the newly identified this compound derivatives and associated bioactive compounds.

Table 1: New Prenylated Stilbenes (Schweinfurthins) from Macaranga alnifolia

| Compound | Molecular Formula | Cytotoxicity (IC50 in µM) against A2780 Human Ovarian Cancer Cells |

| Schweinfurthin E | C₃₀H₃₈O₆ | 0.26[1][2] |

| Schweinfurthin F | C₃₀H₃₈O₆ | 1.1[1] |

| Schweinfurthin G | C₃₀H₃₈O₅ | 0.58[1] |

| Schweinfurthin H | C₂₅H₃₀O₅ | 1.5[1] |

| Vedelianin (Known) | C₃₀H₃₈O₅ | 0.13[1][2] |

Table 2: New Geranylated Dihydroflavonol from Macaranga alnifolia

| Compound | Molecular Formula | Cytotoxicity (IC50 in µM) against A2780 Human Ovarian Cancer Cells |

| Alnifoliol | C₂₅H₂₈O₇ | 2.5[1] |

Table 3: New Prenylated Stilbenes (Schweinfurthins) from Macaranga tanarius

| Compound | Cytotoxicity (IC50 in µM) against U87 Human Glioblastoma Cells | Cytotoxicity (IC50 in µM) against A549 Human Lung Carcinoma Cells |

| Schweinfurthin K | >10 | >10 |

| Schweinfurthin L | 1.8 | 3.5 |

| Schweinfurthin M | 0.9 | 2.1 |

| Schweinfurthin N | 1.5 | 3.2 |

| Schweinfurthin O | 2.5 | 4.1 |

| Schweinfurthin P | >10 | >10 |

| Schweinfurthin Q | 0.08 | 1.5 |

Experimental Protocols

The following sections outline the generalized experimental methodologies for the extraction, isolation, and structure elucidation of new this compound derivatives, based on established protocols for prenylated flavonoids and stilbenoids from plant sources.

Plant Material Collection and Extraction

-

Collection: The fruits, leaves, or other relevant plant parts of the selected Macaranga species are collected. A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

-

Preparation: The collected plant material is air-dried in the shade and then ground into a coarse powder.

-

Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, typically ethanol or methanol, at room temperature for an extended period (e.g., 24-48 hours). The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

Bioassay-Guided Fractionation

This process involves a stepwise separation of the crude extract, with each fraction being tested for its biological activity (e.g., cytotoxicity) to guide the isolation of the active compounds.

-

Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. The cytotoxicity of each fraction is evaluated.

-

Column Chromatography: The most active fraction is subjected to further separation using various column chromatography techniques:

-

Vacuum Liquid Chromatography (VLC): The active fraction is initially fractionated on a silica gel column using a stepwise gradient of solvents (e.g., hexane, ethyl acetate, and methanol).

-

Medium-Pressure Liquid Chromatography (MPLC): Further separation of the active sub-fractions is performed on a reversed-phase C18 column using a gradient of methanol and water.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the compounds is achieved using semi-preparative or preparative HPLC with a suitable column (e.g., C18 or phenyl) and a mobile phase tailored to the specific compounds of interest.

-

Structure Elucidation

The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compound by providing a highly accurate mass measurement.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments are performed to elucidate the detailed structure:

-

1D NMR: ¹H NMR provides information about the protons in the molecule, while ¹³C NMR and DEPT experiments identify the different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.

-

-

The collective data from these spectroscopic methods allows for the unambiguous determination of the structure of the new this compound derivatives.

Visualizations

Experimental Workflow

Caption: Proposed mechanism of action for schweinfurthins.

References

Methodological & Application

Application Notes and Protocols: In Vitro Anti-Zika Virus Assay for Macarangin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of Zika virus (ZIKV) as a global health concern, linked to severe neurological complications such as microcephaly in newborns and Guillain-Barré syndrome in adults, has underscored the urgent need for effective antiviral therapies. Natural products represent a promising avenue for the discovery of novel antiviral agents. Macarangin, a natural compound, and its analogues have demonstrated potent antiviral activity against the Zika virus by targeting the oxysterol-binding protein (OSBP), a host factor essential for the replication of many positive-strand RNA viruses.[1][2][3][4][5] This document provides detailed protocols for conducting in vitro assays to evaluate the anti-Zika virus activity and cytotoxicity of this compound and its derivatives.

Mechanism of Action

This compound and its analogues are proposed to exert their anti-Zika virus effect by inhibiting the function of the cellular oxysterol-binding protein (OSBP).[1][3] OSBP is a lipid transporter that plays a crucial role in the trafficking of cholesterol and phosphatidylinositol 4-phosphate between the endoplasmic reticulum and the Golgi apparatus. Many positive-strand RNA viruses, including Zika virus, hijack this cellular machinery to create replication organelles. By binding to OSBP, this compound disrupts this process, thereby inhibiting viral replication.

Caption: Proposed mechanism of this compound's anti-Zika virus activity.

Data Presentation

| Compound | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| This compound Analogue | A549 | Plaque-forming assay | Data not specified, but potent | > 20 | Not applicable | [1][3][4] |

| This compound (Natural) | Not specified | Not specified | Data not available | Data not available | Data not available |

Note: EC50 (50% effective concentration) is the concentration of the compound that inhibits viral activity by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that results in 50% cell death. The Selectivity Index (SI) is a measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral candidate. The data for the this compound analogue is presented as a reference due to the lack of available data for the natural this compound compound in the reviewed literature.[1][2][3][4][5]

Experimental Protocols

This section provides detailed methodologies for the in vitro evaluation of this compound's anti-Zika virus activity and cytotoxicity.

Caption: General experimental workflow for assessing the antiviral activity of this compound.

Cell Lines and Virus

-

Cell Lines: Vero (African green monkey kidney) cells are commonly used for Zika virus propagation and antiviral assays due to their high susceptibility to infection and clear cytopathic effect (CPE). Other cell lines such as A549 (human lung carcinoma) and Huh-7 (human hepatoma) can also be utilized.

-

Virus Strain: A well-characterized strain of Zika virus (e.g., MR766, PRVABC59) should be used. Viral stocks should be prepared and titrated (plaque-forming units per mL, PFU/mL) on the selected cell line before conducting the assays.

Cytotoxicity Assay Protocol (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells.

Materials:

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Selected cell line (e.g., Vero)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the 96-well plates with cells at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest this compound concentration (vehicle control).

-

Incubate the plates for 48-72 hours (corresponding to the duration of the antiviral assay).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antiviral Assay Protocols

This assay measures the ability of this compound to protect cells from the virus-induced cell death.

Materials:

-

Materials listed for the Cytotoxicity Assay

-

Zika virus stock of known titer

Procedure:

-

Seed 96-well plates with cells as described in the cytotoxicity assay.

-